4-Pyridoxolactone

Catalog No.
S561356
CAS No.
4753-19-9
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyridoxolactone

CAS Number

4753-19-9

Product Name

4-Pyridoxolactone

IUPAC Name

7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3

InChI Key

HHPDVQLBYQFYFA-UHFFFAOYSA-N

SMILES

CC1=NC=C2COC(=O)C2=C1O

Synonyms

4-pyridoxic acid lactone

Canonical SMILES

CC1=NC=C2COC(=O)C2=C1O

Synthesis and Characterization:

  • -Pyridoxolactone can be synthesized by oxidizing pyridoxine using various methods, including reactive oxygen species like hypochlorite or hydrogen peroxide PubMed.
  • Researchers have employed chromatographic techniques like HPLC to isolate and purify the synthesized compound PubMed.
  • Spectroscopic methods such as 1H-NMR, IR, and UV-Vis spectroscopy are used to characterize the structure and purity of 4-pyridoxolactone .

Potential Biological Activities:

  • Studies suggest 4-pyridoxolactone might exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .
  • Research has explored its potential antitumor properties with observations of inhibiting the growth of certain cancer cell lines .
  • Some studies have investigated its antibacterial activity against various bacterial strains, although further research is needed .

4-Pyridoxolactone is a chemical compound with the molecular formula C₈H₇NO₃. It is classified as a furopyridine and a lactone, and is functionally related to 4-pyridoxic acid. This compound is notable for its role in the metabolism of vitamin B6, particularly in the conversion processes involving pyridoxine (vitamin B6) and its derivatives .

, primarily involving enzymatic transformations. One significant reaction is catalyzed by 4-pyridoxolactonase, which hydrolyzes 4-pyridoxolactone to produce 4-pyridoxic acid. This reaction is zinc-dependent and highlights the compound's role in vitamin B6 degradation pathways .

Additionally, 4-pyridoxolactone can be synthesized from pyridoxine through a series of enzymatic reactions. Pyridoxine is first oxidized to pyridoxal and then dehydrogenated to form 4-pyridoxolactone, demonstrating its interconnectedness with other vitamin B6 compounds .

The biological activity of 4-pyridoxolactone is closely linked to its role in vitamin B6 metabolism. It is involved in the conversion of pyridoxine to biologically active forms of vitamin B6, which are essential for numerous physiological functions, including amino acid metabolism and neurotransmitter synthesis. The compound's enzymatic interactions also suggest potential roles in microbial metabolism and nutrient cycling within ecosystems .

Several methods exist for synthesizing 4-pyridoxolactone, primarily through enzymatic processes:

  • Enzymatic Oxidation: Pyridoxine can be oxidized to pyridoxal using specific enzymes, followed by dehydrogenation to yield 4-pyridoxolactone. This method has been demonstrated using transformed Escherichia coli cells .
  • Chemical Hydrolysis: Another approach involves the hydrolysis of vitamin B6 compounds under acidic conditions, which can also lead to the formation of 4-pyridoxolactone .

These methods highlight the compound's derivation from naturally occurring substrates and its potential for biotechnological applications.

4-Pyridoxolactone has several applications:

  • Nutritional Supplements: Due to its connection with vitamin B6 metabolism, it may be used in dietary supplements aimed at enhancing vitamin B6 levels.
  • Biochemical Research: The compound serves as a substrate or an intermediate in studies focused on vitamin B6 biosynthesis and degradation pathways.
  • Microbial Metabolism Studies: Its role in microbial degradation of vitamin B6 compounds makes it relevant for research into nutrient cycling in various ecosystems .

Research on interaction studies involving 4-pyridoxolactone primarily focuses on its enzymatic interactions. The enzyme 4-pyridoxolactonase plays a crucial role in its hydrolysis to 4-pyridoxic acid, indicating that understanding this interaction can provide insights into metabolic pathways involving vitamin B6 derivatives . Additionally, studies may explore how this compound interacts with other metabolites within microbial systems.

4-Pyridoxolactone shares structural and functional similarities with several other compounds related to vitamin B6 metabolism:

Compound NameStructure TypeUnique Features
PyridoxineAlcoholPrecursor to all biologically active forms of vitamin B6.
PyridoxalAldehydeActive form involved directly in amino acid metabolism.
4-Pyridoxic AcidCarboxylic AcidProduct of hydrolysis of 4-Pyridoxolactone; plays a role in further metabolic pathways.
5-HydroxytryptophanAmino AcidRelated through metabolic pathways but distinct in function and structure.

The uniqueness of 4-pyridoxolactone lies in its lactone structure and its specific enzymatic transformations within the context of vitamin B6 metabolism, differentiating it from other compounds that may share similar precursors but serve different biological roles .

Physical Description

Solid

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4753-19-9

Wikipedia

4-pyridoxolactone

Dates

Modify: 2023-08-15

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